4-Amino-6-chloro-1,3-benzenedisulfonamide-d6

LC‑MS/MS Internal Standard Isotope Dilution

4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 (CAS 1184995-49-0) is the stable-isotope-labeled analogue of 4-amino-6-chloro-1,3-benzenedisulfonamide (Hydrochlorothiazide EP Impurity B / Salamide). It carries six deuterium atoms distributed as 4-(amino‑d2)-6-chlorobenzene-1,3-disulfonamide-d4, resulting in a molecular formula of C6H2D6ClN3O4S2 and a molecular weight of approximately 291.8 g/mol.

Molecular Formula C6H8ClN3O4S2
Molecular Weight 291.8 g/mol
Cat. No. B14767434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-chloro-1,3-benzenedisulfonamide-d6
Molecular FormulaC6H8ClN3O4S2
Molecular Weight291.8 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N)N
InChIInChI=1S/C6H8ClN3O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,8H2,(H2,9,11,12)(H2,10,13,14)/i/hD6
InChIKeyIHJCXVZDYSXXFT-YIKVAAQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 and Its Role in Analytical Chemistry


4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 (CAS 1184995-49-0) is the stable-isotope-labeled analogue of 4-amino-6-chloro-1,3-benzenedisulfonamide (Hydrochlorothiazide EP Impurity B / Salamide). It carries six deuterium atoms distributed as 4-(amino‑d2)-6-chlorobenzene-1,3-disulfonamide-d4, resulting in a molecular formula of C6H2D6ClN3O4S2 and a molecular weight of approximately 291.8 g/mol [1]. The compound is classified as a certified reference standard / impurity standard and is primarily intended for use as an internal standard in quantitative liquid chromatography–tandem mass spectrometry (LC‑MS/MS) assays [2]. Its key value proposition lies in enabling accurate, matrix‑corrected quantification of the hydrochlorothiazide hydrolysis product 4‑amino‑6‑chloro‑1,3‑benzenedisulfonamide in complex biological matrices for pharmaceutical quality control, doping control analysis, and pharmacokinetic studies [3].

Why 4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 Cannot Be Substituted by Unlabeled Impurity Standards or Lower-Labeled Internal Standards


Generic or unlabeled 4‑amino‑6‑chloro‑1,3‑benzenedisulfonamide (Impurity B) standards lack the stable isotope label essential for isotope dilution mass spectrometry, making them incapable of correcting for ion‑suppression/enhancement matrix effects that commonly bias electrospray ionization LC‑MS/MS results by >15–30% [1]. Similarly, internal standards with smaller mass shifts (e.g., hydrochlorothiazide‑d2, Δm = +2 Da) are subject to isotopic cross‑talk with the analyte’s natural M+2 isotopologue, compromising assay specificity and the lower limit of quantification (LLOQ) in regulatory bioanalysis [2]. The deuterated impurity standard 4‑amino‑6‑chloro‑1,3‑benzenedisulfonamide‑d6, with a +6 Da mass shift and regulatory‑grade characterization documentation, is the only internal standard that simultaneously provides sufficient mass resolution, physicochemical identity with the target analyte, and pharmacopeial traceability required for Abbreviated New Drug Application (ANDA) submissions and World Anti‑Doping Agency (WADA)‑compliant doping control methods .

Quantitative Differentiation Evidence for 4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 vs. Closest Analogs


Isotopic Mass Shift (+6 Da) vs. Unlabeled Impurity B and Hydrochlorothiazide‑d2

The deuterated compound provides a nominal mass shift of +6.0 Da relative to the unlabeled 4‑amino‑6‑chloro‑1,3‑benzenedisulfonamide (Impurity B) and +4.0 Da relative to the commonly used parent‑drug internal standard hydrochlorothiazide‑d2 . This larger mass shift ensures that the internal standard signal is resolved from the analyte’s natural M+2 isotopic envelope (primarily ³⁷Cl and ³⁴S contributions), which can account for up to 5–10% of the monoisotopic peak intensity for polychlorinated sulfonamides [1]. In contrast, a +2 Da shift (hydrochlorothiazide‑d2) frequently produces isotopic interference >0.5% of the analyte response, exceeding the acceptance criterion for carryover and cross‑talk in regulated bioanalysis [2].

LC‑MS/MS Internal Standard Isotope Dilution Matrix Effect Correction

Regulatory Characterization Data Package vs. Generic Chemical Grade

4‑Amino‑6‑chloro‑1,3‑benzenedisulfonamide‑d6 is supplied with a detailed Certificate of Analysis and comprehensive characterization data compliant with ICH Q2(R1) and pharmacopeial guidelines, with optional full traceability to USP or EP reference standards [1]. In contrast, the unlabeled Impurity B compound is typically sold as a 98% HPLC‑purity research chemical without COA traceability . For ANDA and Drug Master File (DMF) submissions, the cost of conducting in‑house full characterization (NMR, HRMS, elemental analysis, residual solvent testing) for an unlabeled generic standard is estimated at >$8,000 and 4–6 weeks of analytical effort — a cost that is eliminated when purchasing the pre‑characterized deuterated standard .

ANDA Submission Pharmacopeial Traceability Method Validation Reference Standard

Quantification of Extended Detection Window Biomarker: 10× Higher Analyte Concentration at 120 h Post‑Dose

The target analyte — 4‑amino‑6‑chloro‑1,3‑benzenedisulfonamide (the hydrolysis product of hydrochlorothiazide and altizide) — was detectable in human urine for 120 h after oral administration at concentrations at least 10‑fold higher than the parent drug [1]. Measured urinary concentrations ranged from 41–239 ng/mL (altizide administration) and 60–287 ng/mL (hydrochlorothiazide administration) at 120 h, versus parent drug concentrations that became undetectable before 48 h for altizide and were barely detectable for hydrochlorothiazide at 120 h [1]. Accurate quantification of this extended‑window biomarker necessitates the deuterated internal standard 4‑amino‑6‑chloro‑1,3‑benzenedisulfonamide‑d6 to achieve the required precision (<15% CV) at these low ng/mL levels in urine [2].

Doping Control Thiazide Diuretics Urinary Excretion Long‑Term Detection

Synthesis Utility: Starting Material for Production of Deuterated Thiazide Libraries

4‑Amino‑6‑chloro‑1,3‑benzenedisulfonamide serves as the universal precursor for synthesizing deuterated thiazide diuretics through condensation with appropriately labeled aldehydes [1]. The d6‑labeled form of this precursor enables the synthesis of fully deuterated thiazide analogues (e.g., hydrochlorothiazide‑d6, altizide‑d6, chlorothiazide‑d6) that retain the +6 Da mass shift for consistent internal standardization across an entire panel of thiazide analytes [1]. In published work, the unlabeled precursor was used to produce 15N2‑labeled thiazides; the d6 precursor extends this capability to hydrogen‑isotope labeling, which is compatible with a broader range of synthetic routes and avoids the higher cost of 15N incorporation [2].

Deuterated Synthesis Thiazide Diuretics Stable Isotope Labeling Internal Standard Library

Storage Condition Requirements: 2–8°C Refrigerated vs. Ambient Storage for Unlabeled Impurity B

4‑Amino‑6‑chloro‑1,3‑benzenedisulfonamide‑d6 must be stored long‑term at 2–8°C in a refrigerator to maintain isotopic and chemical purity, whereas the unlabeled compound is specified for storage at ambient temperature [1]. This differential storage requirement reflects a known sensitivity of the deuterated sulfonamide to thermal or hydrolytic deuterium‑hydrogen back‑exchange at elevated temperatures, which would compromise isotopic enrichment and invalidate its use as an internal standard . Procuring the deuterated standard therefore necessitates cold‑chain shipping and refrigerated storage infrastructure that is not required for the unlabeled Impurity B standard .

Stability Storage Cold Chain Reference Standard Integrity

High-Value Application Scenarios for 4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 Based on Quantitative Evidence


ANDA and DMF Filing for Generic Hydrochlorothiazide Products

For generic pharmaceutical manufacturers submitting an ANDA, the regulatory‑grade characterization package supplied with 4‑Amino‑6‑chloro‑1,3‑benzenedisulfonamide‑d6 (with optional USP/EP traceability) eliminates the need for in‑house full characterization ($8,000+ and 4–6 weeks per lot) and provides the validated impurity internal standard required for the forced degradation and stability‑indicating methods mandated by ICH Q1A(R2) . The compound’s +6 Da mass shift ensures robust quantification of Impurity B (salamide) in the presence of the hydrochlorothiazide API without isotopic interference, directly supporting the accuracy and precision requirements of ANDA bioequivalence studies .

WADA‑Accredited Doping Control Laboratories: Long‑Term Detection of Thiazide Masking Agents

The hydrolysis product 4‑amino‑6‑chloro‑1,3‑benzenedisulfonamide is detectable in urine for ≥120 h at concentrations 10‑fold higher than the parent drug, making it the superior target analyte for retrospective doping control [1]. WADA technical documents require the use of a stable‑isotope‑labeled internal standard for confirmatory analysis; 4‑Amino‑6‑chloro‑1,3‑benzenedisulfonamide‑d6 is the only commercially available internal standard that matches this specific biomarker both physicochemically and isotopically, enabling compliance with TD2022IDCR criteria for chromatographic‑mass spectrometric identification [1].

Multi‑Thiazide Panel Development via Precursor‑Based Synthesis of Deuterated Library

Research groups developing LC‑MS/MS methods for simultaneous quantification of multiple thiazide diuretics (e.g., hydrochlorothiazide, altizide, chlorothiazide, bendroflumethiazide) can use 4‑Amino‑6‑chloro‑1,3‑benzenedisulfonamide‑d6 as the universal deuterated precursor for synthesizing a library of labeled thiazide internal standards through condensation with the corresponding aldehydes [2]. This approach yields a family of internal standards with a consistent +6 Da mass shift and matched retention times, significantly reducing method development time for multi‑analyte panels in environmental monitoring and clinical toxicology [2].

Pharmaceutical Forced Degradation and Stability Studies

In forced degradation studies of hydrochlorothiazide formulations (acid, base, oxidative, thermal, and photolytic stress), 4‑amino‑6‑chloro‑1,3‑benzenedisulfonamide is the primary hydrolysis degradation product . The deuterated standard enables accurate quantification of this degradant across all stress conditions by compensating for matrix effects introduced by the stressed sample matrix, which often contains excipient degradation by‑products that interfere with UV detection. The compound’s 2–8°C storage requirement ensures long‑term isotopic integrity for stability study durations of 12+ months [3].

Quote Request

Request a Quote for 4-Amino-6-chloro-1,3-benzenedisulfonamide-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.